molecular formula C13H18N2O3 B5799154 N-cyclohexyl-2-methoxy-5-nitroaniline

N-cyclohexyl-2-methoxy-5-nitroaniline

Cat. No.: B5799154
M. Wt: 250.29 g/mol
InChI Key: JMQJUZRDUVUYKB-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis and Theoretical Investigations

Aniline and its derivatives are foundational building blocks in modern organic synthesis. Their utility stems from the reactive amino group attached to an aromatic ring, which can be readily modified through various chemical transformations. These compounds serve as crucial intermediates in the production of a vast array of commercially important products, including dyes, polymers, pharmaceuticals, and agrochemicals. For instance, aniline derivatives are precursors to polyurethanes and are integral to the synthesis of antioxidants used in the rubber industry. In the pharmaceutical sector, the aniline moiety is present in numerous active pharmaceutical ingredients (APIs).

From a theoretical standpoint, aniline derivatives are excellent models for studying the effects of substituents on the electronic properties and reactivity of aromatic systems. The interplay between the electron-donating amino group and other substituents on the benzene (B151609) ring influences the molecule's aromaticity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the molecular parameters, vibrational frequencies, and electronic spectra of substituted anilines, providing valuable insights into their structure-property relationships.

Contextualizing N-cyclohexyl-2-methoxy-5-nitroaniline within Aromatic Nitro Compound Chemistry

This compound belongs to the broader class of aromatic nitro compounds. The nitro group is a strong electron-withdrawing group, and its presence on an aromatic ring significantly influences the molecule's chemical behavior. Aromatic nitro compounds are key intermediates in organic synthesis, primarily because the nitro group can be easily reduced to an amino group, providing a versatile route to various substituted anilines. Furthermore, the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a fundamental reaction in the synthesis of highly functionalized aromatic compounds.

The specific substitution pattern of this compound, with a methoxy (B1213986) group ortho to the amine and a nitro group meta to it, suggests a complex interplay of electronic effects. The methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing. This electronic push-pull system can lead to interesting photophysical properties and reactivity patterns.

Overview of Key Research Avenues for Related Chemical Scaffolds

Research on chemical scaffolds related to this compound is extensive and provides a roadmap for potential investigations into this compound.

Substituted Nitroanilines: The parent compound, 2-methoxy-5-nitroaniline (B165355), is a known intermediate in the synthesis of dyes and pigments. For example, it has been used to create disazo disperse dyes for polyester fibers. Its derivatives, such as 4-fluoro-2-methoxy-5-nitroaniline, are key intermediates in the synthesis of pharmaceuticals, including targeted cancer therapies like Mereletinib. nbinno.comchemicalbook.com The presence of the nitro and methoxy groups makes these molecules valuable for creating complex molecular architectures with specific biological activities.

N-Cyclohexylanilines: The N-cyclohexyl moiety is often incorporated into molecules to enhance their lipophilicity, which can be a crucial factor in the design of bioactive compounds. Cyclohexylamine (B46788) itself is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals. nih.gov Analogs of N-cyclohexylanilines are explored for various applications, including their potential as antimicrobial agents and their use in the development of materials with nonlinear optical properties.

The combination of these structural features in this compound suggests potential research avenues in medicinal chemistry, materials science, and synthetic methodology development.

Research Gaps and Future Directions in the Study of this compound

The most significant research gap concerning this compound is the lack of direct experimental and theoretical studies on the compound itself. While the properties and reactivity of its constituent parts are well-understood, the specific characteristics of the combined molecule remain unexplored.

Future research directions should focus on:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a primary objective. A potential synthetic route could involve the nucleophilic aromatic substitution of 2-chloro-1-methoxy-4-nitrobenzene with cyclohexylamine or the N-alkylation of 2-methoxy-5-nitroaniline with a suitable cyclohexylating agent. Following its synthesis, comprehensive characterization using techniques such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction, would be essential to elucidate its precise molecular structure.

Physicochemical and Spectroscopic Properties: A detailed investigation of the compound's physicochemical properties, including its melting point, boiling point, solubility, and pKa, would provide fundamental data for its potential applications. Spectroscopic analysis, particularly UV-Vis and fluorescence spectroscopy, could reveal interesting photophysical properties arising from the intramolecular charge transfer character of the molecule.

Theoretical Studies: Computational modeling using DFT and other quantum chemical methods can predict the molecular geometry, electronic structure, and spectral properties of this compound. Such studies can provide insights into its reactivity, stability, and potential for nonlinear optical applications.

Exploration of Biological Activity: Given that many substituted anilines and nitroaromatic compounds exhibit biological activity, screening this compound for potential antimicrobial, anticancer, or other therapeutic properties would be a logical next step.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the cyclohexyl or aniline moieties could lead to the discovery of compounds with enhanced properties. Subsequent SAR studies would be crucial for understanding how structural modifications influence the compound's activity.

Detailed Research Findings

As there is no direct research on this compound, this section will present data on its parent compound, 2-methoxy-5-nitroaniline, and a closely related analog, 4-fluoro-2-methoxy-5-nitroaniline, to provide a basis for understanding the potential properties of the target compound.

Physicochemical Properties of 2-Methoxy-5-nitroaniline and a Related Analog

Property2-Methoxy-5-nitroaniline4-Fluoro-2-methoxy-5-nitroaniline
Molecular Formula C₇H₈N₂O₃C₇H₇FN₂O₃
Molecular Weight 168.15 g/mol nih.govsigmaaldrich.com186.14 g/mol chemicalbook.com
Appearance Orange-red needles or orange powder nih.govSolid, white in color chemicalbook.com
Melting Point 117-119 °C sigmaaldrich.comNot specified
Solubility Sparingly soluble in water; soluble in organic solventsSparingly soluble in water; soluble in organic solvents like ethanol and acetone chemicalbook.com
CAS Number 99-59-2 nih.govsigmaaldrich.com1075705-01-9 chemicalbook.com

Interactive Data Table: Physicochemical Properties

Spectral Data of 2-Methoxy-5-nitroaniline Hydrochloride

Data Type2-Methoxy-5-nitroaniline hydrochloride
¹H NMR Spectrum Available chemicalbook.com
¹³C NMR Spectrum Available chemicalbook.com
IR Spectrum Available chemicalbook.com
Mass Spectrum Available chemicalbook.com

Interactive Data Table: Spectral Data

The availability of spectral data for the hydrochloride salt of the parent compound provides a valuable reference for the future characterization of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-18-13-8-7-11(15(16)17)9-12(13)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQJUZRDUVUYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970709
Record name N-Cyclohexyl-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-67-7
Record name N-Cyclohexyl-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Cyclohexyl 2 Methoxy 5 Nitroaniline and Its Analogues

Strategies for Direct Synthesis of N-cyclohexyl-2-methoxy-5-nitroaniline

The direct synthesis of this compound involves the formation of a crucial carbon-nitrogen (C-N) bond between the aniline (B41778) nitrogen and the cyclohexyl group. This can be approached through several strategic methodologies, including the optimization of amination reactions, regioselective introduction of the nitro group, and modern catalytic coupling techniques.

Optimization of Amination Reactions for Cyclohexylamine (B46788) Incorporation

The incorporation of the cyclohexylamine moiety is a critical step. While direct amination of a pre-functionalized aniline is one route, the synthesis and reactivity of cyclohexylamine itself are foundational. Reductive amination of cyclohexanone (B45756) is a primary industrial method for producing cyclohexylamine. koreascience.kr This process involves the reaction of cyclohexanone with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas over a metal catalyst.

Research has focused on optimizing catalysts and reaction conditions to maximize yield and selectivity. For instance, the use of a Cu-Cr-La/γ-Al₂O₃ catalyst in the reductive amination of cyclohexanone with ammonia has been investigated. koreascience.krresearchgate.net The study found that using a solvent with high ammonia solubility, such as methanol, and removing the water generated during the reaction can significantly improve the yield of cyclohexylamine. koreascience.krresearchgate.net Optimizing parameters like temperature and hydrogen pressure is crucial; one study achieved an 83.06% yield under optimized conditions. koreascience.kr

Table 1: Optimization of Cyclohexylamine Synthesis via Reductive Amination of Cyclohexanone

CatalystReactantsKey Optimization ParametersReported YieldReference
Cu-Cr-La/γ-Al₂O₃Cyclohexanone, Ammonia, H₂Reaction Temperature: 180°C; H₂ Pressure: 3.0 MPa; Solvent: Methanol83.06% koreascience.krresearchgate.net
Ni-based catalystCyclohexanol, Ammonia, H₂Catalyst pre-treatment temperature; use of a base in water solvent>90% selectivity researchgate.net
Rh/C and Pd/CPhenols, Cyclohexylamine, H₂Temperature: 80-160°C; H₂ Pressure: 0-2.5 barHigh conversion and selectivity nih.gov

These optimized methods for generating cyclohexylamine are essential for its subsequent use in reactions with 2-methoxy-5-nitroaniline (B165355) precursors to form the target molecule.

Regioselective Nitration Approaches of Methoxy-substituted Anilines

The synthesis of the core aromatic structure requires the precise positioning of the nitro group. The starting material is typically a methoxy-substituted aniline, such as 2-methoxyaniline (o-anisidine). The challenge lies in introducing the nitro group at the 5-position (para to the methoxy (B1213986) group and meta to the amino group) while avoiding the formation of other isomers.

The powerful activating and ortho-, para-directing effects of both the amino (-NH₂) and methoxy (-OCH₃) groups must be controlled. A common strategy involves temporarily deactivating the highly activating amino group via acetylation to form an acetanilide (B955). This lessens its directing influence and provides steric hindrance at the ortho position.

A patented method for a related compound, 4-methoxy-2-nitroaniline, illustrates this principle. google.com The process involves:

Acetylation: 4-methoxyaniline is reacted with acetic anhydride (B1165640) to form 4-methoxyacetanilide.

Nitration: The resulting acetanilide is nitrated using a mixture of concentrated nitric and sulfuric acids. The N-acetyl group helps direct the incoming nitro group to the desired position.

Hydrolysis: The acetyl group is removed by hydrolysis to yield the final nitroaniline. google.com

This same principle is applicable to the synthesis of the 2-methoxy-5-nitroaniline precursor from 2-methoxyaniline. nih.gov More recent methods have explored alternative nitrating agents. For example, tert-butyl nitrite (B80452) has been used for the regioselective ring nitration of N-alkyl anilines under mild, catalyst-free conditions. researchgate.net

Table 2: Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite (TBN)

SubstrateReagentConditionsProductReported YieldReference
4-Methoxy N-benzyl anilineTBN (4.0 equiv)Acetonitrile, 80°C, 3 hN-nitroso N-benzyl 2-nitro 4-methoxyaniline89% researchgate.net
N-methylanilineTBN (4.0 equiv)Acetonitrile, 80°C, 3 hN-nitroso N-methyl 4-nitroaniline85% researchgate.net

Palladium-Catalyzed C-N Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. nih.govresearchgate.net This reaction is ideal for the direct synthesis of this compound by coupling a halogenated precursor, such as 1-bromo-2-methoxy-5-nitrobenzene, with cyclohexylamine.

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and, most importantly, the phosphine (B1218219) ligand. nih.govorganic-chemistry.org These ligands stabilize the palladium center and facilitate the catalytic cycle, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination. acs.org Research has led to the development of sophisticated, sterically demanding ligands that promote high yields for couplings with even challenging substrates like primary aliphatic amines. nih.govacs.org Sustainable approaches using aqueous micellar conditions have also been developed, making the process more environmentally friendly. nih.gov

Table 3: Examples of Palladium-Catalyzed C-N Coupling with Cyclohexylamine

Aryl HalideAmineCatalyst SystemConditionsProduct YieldReference
4-BromotolueneCyclohexylaminePd₂(dba)₃ / BippyPhosAqueous (TPGS-750-M), 80°C94% nih.govacs.org
4-BromoanisoleCyclohexylaminePd₂(dba)₃ / BippyPhosAqueous (TPGS-750-M), 80°C96% nih.govacs.org
1-Bromo-4-(trifluoromethyl)benzeneCyclohexylaminePd₂(dba)₃ / BippyPhosAqueous (TPGS-750-M), 80°C99% nih.govacs.org

Precursor Chemistry and Synthetic Pathways to 2-Methoxy-5-nitroaniline Derivatives

The compound 2-methoxy-5-nitroaniline is a vital chemical intermediate. nih.gov Its synthesis and subsequent reactions are foundational to producing a range of valuable molecules, including the target compound of this article.

Diazotization and Coupling Reactions in Azo Dye Synthesis

2-Methoxy-5-nitroaniline is a well-established precursor in the synthesis of azo dyes. scialert.netscialert.netorientjchem.org The process involves two main steps:

Diazotization: The primary aromatic amine group of 2-methoxy-5-nitroaniline is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-5°C). scialert.netdocsdrive.com

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an arylamine. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, which acts as a chromophore. scialert.net

A series of monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline by coupling it with various compounds like 1-hydroxynaphthalene and N-phenylnaphthylamine, resulting in dyes with yellow to orange colors. scialert.netdocsdrive.com

Table 4: Characterization of Azo Dyes from 2-Methoxy-5-nitroaniline

Coupling ComponentYield (%)Colorλmax (nm) in EthanolReference
1-Hydroxynaphthalene70Orange510 scialert.netdocsdrive.com
2-Hydroxynaphthalene68Yellow420 scialert.netdocsdrive.com
N-Phenylnaphthylamine65Orange520 scialert.netdocsdrive.com
1,3-Diaminobenzene72Orange525 scialert.net

Reduction of Nitro Groups to Amines in Complex Aromatic Systems

The reduction of a nitro group to an amine is a fundamental transformation in aromatic chemistry. libretexts.orgjsynthchem.com 2-Methoxy-5-nitroaniline itself can be prepared by the partial reduction of 2,4-dinitroanisole. nih.gov The key is the selective reduction of one nitro group while leaving the other intact.

The Zinin reduction, using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound. stackexchange.com The regioselectivity of this reduction is influenced by the other substituents on the aromatic ring. In dinitro-ethers, a nitro group positioned ortho to the alkoxy group is often preferentially reduced. stackexchange.com Another example involves the synthesis of N-cyclohexyl-2-amino-4-nitroaniline, where one nitro group of N-cyclohexyl-2,4-dinitroaniline is selectively reduced using sodium sulfide and ammonium chloride in methanol. prepchem.com

A variety of other reagents can be employed for nitro group reduction, each with different levels of reactivity and functional group tolerance. wikipedia.org

Table 5: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemTypical ConditionsSelectivity NotesReference
H₂, Pd/C (Catalytic Hydrogenation)Pressurized H₂, various solventsHighly efficient but can reduce other functional groups (e.g., alkenes). libretexts.org
Fe / HCl or Acetic AcidAcidic aqueous mediaClassic, inexpensive industrial method. wikipedia.org
SnCl₂ / HClAcidic mediaCommon laboratory method, effective for many substrates. wikipedia.org
Sodium Sulfide (Na₂S)Aqueous or alcoholic solutionUsed for selective reduction in polynitro compounds (Zinin Reduction). stackexchange.com
NaBH₄ / Ni(PPh₃)₄Ethanol solventA modern, more selective method for reducing nitro compounds in the presence of other reducible groups. jsynthchem.com

Protective Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. utdallas.edu The aniline amine group is highly reactive, susceptible to oxidation, and can interfere with electrophilic aromatic substitution (EAS) reactions. rsc.org Protecting the amine ensures better control over the synthetic sequence and improves the yield of the desired product. utdallas.edu

A common and effective strategy for protecting an amino group is through acetylation, which converts the amine into an amide (an acetanilide). utdallas.edupearson.com This transformation has several advantages:

Reduces Reactivity: The acetyl group is electron-withdrawing, which decreases the nucleophilicity and reactivity of the nitrogen atom. utdallas.edu

Prevents Oxidation: The less reactive amide is more resistant to oxidation, especially under the harsh conditions of nitration or other electrophilic substitutions. rsc.orgdoubtnut.com

Directs Substitution: The acetamido group is an ortho-, para-director in EAS. This allows for regioselective introduction of substituents, such as a nitro group, at the para-position relative to the bulky amide group. rsc.org

A plausible synthetic route to this compound might begin with 2-methoxyaniline. The synthesis would proceed through acetylation to form N-(2-methoxyphenyl)acetamide, followed by nitration. The nitration of acetanilide derivatives is a standard method for introducing a nitro group onto the aromatic ring. youtube.comazom.com After the nitration step, the acetyl protecting group can be removed via acid or base hydrolysis to regenerate the free amine, which can then be alkylated with a cyclohexyl group to yield the final product. rsc.org The use of a protecting group is vital because direct nitration of an unprotected aniline can lead to oxidation and the formation of undesired meta-substituted products due to the protonation of the amino group in the strongly acidic medium. doubtnut.com

Table 1: Comparison of Aniline and Acetanilide in Electrophilic Aromatic Substitution

Feature Aniline (-NH₂) Acetanilide (-NHCOCH₃) Rationale for Protection
Reactivity Highly activated ring Moderately activated ring The amide group moderates the high reactivity of the amine, preventing multiple substitutions. rsc.org
Oxidation Prone to oxidation by nitrating agents Resistant to oxidation Protection prevents the degradation of the starting material during nitration. doubtnut.com
Directing Effect Ortho, para-directing Ortho, para-directing Directs substitution effectively, often favoring the para product due to sterics. rsc.org

| Reaction in Acid | Forms anilinium ion (-NH₃⁺), a meta-director | Remains as an amide | Prevents the formation of meta-isomers which occurs with unprotected anilines in strong acid. doubtnut.com |

Derivatization and Functionalization Strategies

Derivatization of the this compound scaffold is key to exploring new chemical space and developing compounds with novel properties. This involves modifying the core structure by adding new functional groups or ring systems.

Organotin(IV) compounds, particularly carboxylates, are a significant class of complexes with diverse structural features and applications. sysrevpharm.orgresearchgate.net The synthesis of such derivatives using ligands based on scaffolds analogous to this compound typically involves a multi-step process. First, a suitable carboxylic acid-containing ligand is prepared. A common method is the condensation of a substituted aniline with an aldehyde to form a Schiff base, which is then functionalized or used directly if it contains a carboxylate group. gavinpublishers.comnih.govnih.gov

These ligands are then reacted with organotin(IV) precursors, such as diorganotin(IV) dichlorides (R₂SnCl₂) or triorganotin(IV) chlorides (R₃SnCl), often in an anhydrous solvent to prevent hydrolysis. sysrevpharm.orgnih.gov The resulting organotin(IV) carboxylates can exhibit various coordination geometries, including tetrahedral, trigonal bipyramidal, or octahedral, depending on the nature of the organic groups (R) on the tin atom and the coordination mode of the carboxylate ligand. nih.govrsc.org The coordination number of the tin atom can often be inferred from spectroscopic data, particularly ¹¹⁹Sn NMR. gavinpublishers.commdpi.com

Table 2: Representative Organotin(IV) Derivatives and Their Properties

Organotin(IV) Precursor Ligand Type Resulting Complex Type Coordination Geometry (Typical) Reference
Me₂SnCl₂ Dithiocarbazate Schiff Base [Me₂Sn(L)] Distorted Trigonal Bipyramidal mdpi.com
Ph₂SnCl₂ Dithiocarbazate Schiff Base [Ph₂Sn(L)] Distorted Trigonal Bipyramidal mdpi.com
n-Bu₂SnO Carboxylic Acid {[(n-Bu₂Sn)₄(L)₂O₂(OCH₃)₂]} Tetranuclear Cluster researchgate.net

Introducing carbonyl and amide functionalities onto the this compound framework can be achieved primarily through N-acylation of the secondary amine. This reaction forms a tertiary amide, significantly altering the electronic and steric properties of the molecule. The standard method for this transformation is the reaction of the aniline with an acylating agent like an acyl halide or an acid anhydride. google.comresearchgate.net

However, the nucleophilicity of the amine in this compound is substantially reduced by the strongly electron-withdrawing nitro group on the aromatic ring, which can make acylation challenging. nih.gov Studies on similar nitroanilines show that these reactions may require specific conditions, such as the use of a base or catalyst, to proceed efficiently. For instance, one patented method describes using an alkali metal compound to facilitate the N-acylation of nitroaniline compounds, allowing the reaction to proceed smoothly and give the desired N-substituted N-acylnitroaniline derivative in good yield. google.com Alternatively, modern coupling methods allow for the formation of amides directly from carboxylic acids and amines, which can be applied to sterically hindered or electronically deactivated amines. researchgate.netrsc.orgnih.gov

The incorporation of heterocyclic rings onto the this compound scaffold opens up a vast area of chemical diversity, as heterocyclic structures are fundamental to many biologically active compounds. researchgate.netbohrium.com A highly effective strategy for constructing a fused heterocyclic system involves chemical modification of the nitro group.

The nitro group can be selectively reduced to an amino group, a transformation that is central to many synthetic pathways. This reduction converts the 5-nitroaniline moiety into a 1,2-diamine (an ortho-phenylenediamine) derivative, specifically N¹-cyclohexyl-5-methoxybenzene-1,2-diamine. researchgate.net This ortho-phenylenediamine is a powerful and versatile building block for the synthesis of benzimidazoles. bohrium.comrsc.org The formation of the benzimidazole (B57391) ring is typically achieved through the condensation of the diamine with various carbonyl-containing compounds, as outlined in the Phillips method. bohrium.comorganic-chemistry.org

The two-step synthetic sequence is:

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, often using reagents like iron powder in formic acid or through catalytic hydrogenation. organic-chemistry.org

Condensation and Cyclization: The resulting N-substituted ortho-phenylenediamine is condensed with a suitable electrophile. A wide range of reagents can be used to provide the C2 carbon of the benzimidazole ring, leading to a variety of 2-substituted derivatives. bohrium.comorganic-chemistry.orgnih.gov

Table 3: Reagents for Benzimidazole Synthesis from o-Phenylenediamines

Reagent Type Example Resulting Product Conditions Reference
Aldehyde Benzaldehyde 2-Aryl-benzimidazole Oxidative conditions, various catalysts (e.g., NH₄Cl, MgCl₂) rsc.orgnih.gov
Carboxylic Acid Acetic Acid 2-Alkyl-benzimidazole Acidic conditions, heat (Phillips method) bohrium.com
Formamide N-substituted formamides Benzimidazole (unsubstituted at C2) Zinc-catalyzed cyclization organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas for improvement include the choice of solvents, catalysts, and reaction pathways. beilstein-journals.orgnih.govnih.gov

A significant focus of green chemistry in aniline synthesis is the reduction of the corresponding nitroarene. researchgate.net Traditional methods, such as using tin and hydrochloric acid (Sn/HCl), are effective but generate large amounts of metallic waste that is difficult to dispose of. mdpi.com Modern, greener alternatives focus on catalytic methods.

Catalytic Hydrogenation: The use of catalysts like Raney Nickel with water as the solvent provides a cleaner route for the hydrogenation of nitroanilines to phenylenediamines. researchgate.net This process can be highly efficient, with catalysts that can be recovered and reused.

Photocatalysis: Heterogeneous photocatalysis represents an attractive and sustainable option. mdpi.com Using semiconductor photocatalysts like titanium dioxide (TiO₂) under light irradiation, nitrobenzenes can be selectively reduced to anilines. These reactions can often be performed in environmentally benign solvents like water or alcohols, which act as the hydrogen source. mdpi.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, can dramatically reduce waste and simplify product purification. rsc.org

Use of Benign and Reusable Catalysts: The development of solid acid catalysts or the use of environmentally benign catalysts like ammonium chloride can replace more hazardous and corrosive acids. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalyst- and additive-free multicomponent reactions are excellent examples of this principle. beilstein-journals.orgresearchgate.net

Table 4: Comparison of Traditional vs. Green Methods for Nitroarene Reduction

Feature Traditional Method (e.g., Sn/HCl) Green Catalytic Method (e.g., Photocatalysis) Green Advantage
Reductant Stoichiometric metal (e.g., Sn, Fe, Zn) Catalytic amount of photocatalyst (e.g., TiO₂) Drastically reduces metallic waste. mdpi.com
Solvent Strong acids (e.g., HCl) Water, alcohols Avoids corrosive and hazardous acids. researchgate.netmdpi.com
Energy Source Often requires heating Ambient temperature, utilizes light (e.g., sunlight) Lower energy consumption and use of a renewable energy source. nih.gov

| Byproducts | Metal salts | Minimal, primarily oxidized solvent | Cleaner reaction profile and easier purification. |

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), cyclohexyl, and amine protons.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group, along with the N-cyclohexylamino substituent, will influence their precise chemical shifts and coupling patterns (ortho, meta, and para couplings).

Methoxy Protons: The protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

Amine Proton: The N-H proton of the secondary amine is expected to show a broad signal, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Cyclohexyl Protons: The protons on the cyclohexyl ring will present as a complex series of multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants. The proton attached to the carbon bonded to the nitrogen (N-CH) will be the most downfield of the cyclohexyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the δ 110-160 ppm region. The carbons directly attached to the oxygen of the methoxy group, the nitrogen of the amino group, and the nitro group will have characteristic chemical shifts influenced by the electron-donating or -withdrawing nature of these substituents.

Methoxy Carbon: The carbon of the methoxy group is expected to appear in the range of δ 55-60 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would be observed in the upfield region, typically between δ 20 and 50 ppm. The carbon atom bonded to the nitrogen (C-N) would be the most downfield among the cyclohexyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-cyclohexyl-2-methoxy-5-nitroaniline

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 8.0110 - 160
Methoxy (-OCH₃)3.8 - 4.055 - 60
Amine (N-H)Variable-
Cyclohexyl (CH)1.0 - 2.020 - 50

To unambiguously assign the complex proton and carbon signals and to determine the stereochemical arrangement of the cyclohexyl group, advanced NMR techniques would be necessary. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or long-range coupled carbon atoms. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide through-space correlations, which would be crucial for confirming the conformation of the cyclohexyl ring and its orientation relative to the aniline (B41778) moiety.

Solid-state NMR (ssNMR) spectroscopy could offer insights into the molecular packing and intermolecular interactions in the crystalline state of this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, revealing information about polymorphism and the local environment of each atom within the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display a series of absorption bands characteristic of its functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The position and shape of this band can be indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methoxy groups will be observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the methoxy group is likely to appear as a strong band in the 1000-1300 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
NO₂Asymmetric Stretch1500 - 1560
NO₂Symmetric Stretch1300 - 1370
C=C (Aromatic)Stretch1450 - 1600
C-O (Methoxy)Stretch1000 - 1300
C-NStretch1250 - 1350

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to the FT-IR data. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. The vibrations of the aromatic ring and the carbon skeleton of the cyclohexyl group would also be expected to produce distinct Raman signals. Analysis of the low-frequency region of the Raman spectrum could potentially provide information about the conformational isomers of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry of this compound provides critical information regarding its molecular weight and the stability of its various structural components. The fragmentation pathways are inferred from the principles of mass spectrometry and studies on structurally similar aromatic amines hnxb.org.cn. The molecular ion peak [M]+• is expected at m/z 250, corresponding to the molecular formula C13H18N2O3.

The fragmentation pattern is likely dominated by cleavages at the N-cyclohexyl bond, the methoxy group, and rearrangements involving the nitro group. Key fragmentation pathways for substituted anilines often involve the cleavage of the C-N bond researchgate.net. Methoxy-substituted anilines are known to lose the CH3O group hnxb.org.cn.

Plausible Fragmentation Pattern for this compound:

m/z (mass/charge ratio) Proposed Fragment Ion Description of Loss
250 [C13H18N2O3]+• Molecular Ion (M+)
233 [C13H15N2O2]+ Loss of •OH from nitro group rearrangement
220 [C12H15N2O2]+ Loss of •CH2O from methoxy group
204 [C13H18N O]+• Loss of NO2
167 [C7H5N2O3]+ Loss of cyclohexyl radical (•C6H11)
152 [C7H6NO2]+• Loss of cyclohexene (C6H10) via rearrangement

This interactive table outlines the expected major fragments based on the chemical structure.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of the closely related parent compound, 2-methoxy-5-nitroaniline (B165355), provides a strong basis for structural prediction researchgate.net. The introduction of a bulky cyclohexyl group is expected to significantly influence the crystal packing and intermolecular interactions compared to the primary amine.

Crystallographic Data for the Analogue 2-Methoxy-5-nitroaniline:

Parameter Value
Chemical Formula C7H8N2O3
Crystal System Monoclinic
Space Group P21/c
a (Å) 7.95
b (Å) 14.50
c (Å) 6.85
β (°) 105.5

Data sourced from studies on the parent compound 2-methoxy-5-nitroaniline and presented here for comparative analysis.

In many nitroaniline derivatives, crystal packing is heavily influenced by hydrogen bonding and π–π stacking interactions. For this compound, the secondary amine (N-H) group is a potential hydrogen bond donor, likely interacting with the oxygen atoms of the nitro group from a neighboring molecule to form N–H⋯O hydrogen bonds researchgate.net. This is a common motif in nitroaniline crystals researchgate.netacs.orgacs.org.

The bulky, non-planar cyclohexyl group would likely disrupt the efficient π–π stacking that might otherwise occur between the aromatic rings. Instead of a planar, layered structure, a more complex three-dimensional network is probable, with the cyclohexyl groups dictating the steric arrangement and creating voids or channels within the crystal lattice. Intermolecular forces in such structures are often a combination of specific hydrogen bonds and weaker, non-directional van der Waals forces involving the aliphatic ring. Studies on para-substituted nitrobenzene (B124822) derivatives show that intermolecular interactions in the crystal can cause the nitro group to twist out of the plane of the benzene ring mdpi.com.

The solid-state conformation of this compound will be determined by a balance of intramolecular steric hindrance and intermolecular packing forces. The nitrogen atom of the amino group in the parent 2-methoxy-5-nitroaniline is described as pyramidal, and this geometry is expected to be retained in the N-cyclohexyl derivative researchgate.net.

The cyclohexyl ring itself adopts a stable chair conformation. The bond between the aniline nitrogen and the cyclohexyl ring can be either axial or equatorial. Computational studies on cyclohexylamine (B46788) show a strong preference for the conformer where the amino group is in the equatorial position, as this minimizes steric strain . Therefore, it is highly probable that the 2-methoxy-5-nitrophenylamino substituent will also occupy an equatorial position on the cyclohexyl ring in the most stable solid-state conformation. The orientation of the methoxy group and the planarity of the nitro group relative to the benzene ring will be influenced by the steric demands of the adjacent N-cyclohexyl group and the packing environment mdpi.com.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon among nitroaniline derivatives soton.ac.uksoton.ac.uktandfonline.com. The existence of different polymorphs is often dependent on crystallization conditions such as solvent and temperature soton.ac.uk. These different crystalline forms can arise from variations in molecular conformation or different patterns of intermolecular interactions, such as hydrogen bonding soton.ac.uk.

To date, no specific polymorphism studies have been published for this compound. However, given the conformational flexibility of the cyclohexyl group and the presence of functional groups capable of forming directional hydrogen bonds, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the substituted nitroaniline chromophore. The spectrum of related compounds like p-nitroaniline shows strong absorption bands in the UV-Vis region researchgate.netnist.gov. These absorptions are typically due to π → π* and intramolecular charge transfer (ICT) transitions.

The presence of the electron-donating amino and methoxy groups, along with the electron-withdrawing nitro group on the aromatic ring, creates a strong "push-pull" system. This system facilitates an ICT transition from the donor groups (amino and methoxy) to the acceptor group (nitro), which typically results in a strong absorption band at a longer wavelength (lower energy). The N-cyclohexyl group, being a weak electron-donating alkyl group, is expected to have a minor bathochromic (red-shift) effect on the absorption maxima compared to the parent 2-methoxy-5-nitroaniline.

Expected Electronic Transitions and Absorption Maxima:

Transition Type Chromophore Expected λmax Range (nm)
π → π* Benzene Ring ~250-280

This interactive table summarizes the anticipated electronic transitions based on the analysis of similar nitroaniline compounds researchgate.netresearchgate.net.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the properties of molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

MD simulations model the physical movements of atoms and molecules over time. For a flexible molecule like N-cyclohexyl-2-methoxy-5-nitroaniline, MD simulations could explore its various possible conformations and the interactions between multiple molecules in a condensed phase. This provides insight into its macroscopic properties and behavior in different environments. uq.edu.au

Quantum Chemical Semi-Empirical Calculations

Semi-empirical methods are a faster, albeit less accurate, alternative to DFT. They use parameters derived from experimental data to simplify quantum mechanical calculations, making them suitable for very large molecules or high-throughput screening. However, no such calculations have been reported for this specific compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

NBO analysis examines the delocalization of electron density between orbitals, providing a detailed picture of bonding and intramolecular interactions. wikipedia.org It can quantify charge transfer between donor (filled) and acceptor (unfilled) orbitals, which is crucial for understanding molecular stability, hyperconjugation, and the nature of chemical bonds. nih.govwisc.edu

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of molecules as surfaces, colored according to various properties to highlight regions involved in non-covalent contacts.

For this compound, a Hirshfeld surface analysis would map the close contacts between neighboring molecules in the solid state. The surface is typically plotted over a normalized contact distance (dnorm), which uses red, white, and blue colors to indicate intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the dnorm map are particularly significant as they denote key short-range interactions, such as hydrogen bonds.

Given the functional groups present in this compound—a secondary amine (N-H), a nitro group (NO₂), a methoxy (B1213986) group (O-CH₃), an aromatic ring, and a cyclohexyl group—a variety of non-covalent interactions would be anticipated. The most prominent interactions expected are:

Hydrogen Bonds: The amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can serve as acceptors. This would likely lead to the formation of N-H···O hydrogen bonds, which would appear as distinct bright red spots on the Hirshfeld surface.

C-H···O and C-H···π Interactions: The hydrogen atoms on the cyclohexyl and aromatic rings can participate in weaker C-H···O interactions with the nitro and methoxy groups of adjacent molecules. Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of the benzene (B151609) ring, are also plausible.

π···π Stacking: The presence of the nitrobenzene (B124822) ring allows for potential π···π stacking interactions between parallel aromatic rings of neighboring molecules. These are typically visualized as flat regions on the Hirshfeld surface when mapped for curvedness and as corresponding red and blue triangles on a shape-index map.

A hypothetical breakdown of the contributions of various intermolecular contacts for this compound is presented below, illustrating the type of data a Hirshfeld analysis would yield.

Interaction TypeHypothetical Contribution (%)Description
O···H / H···O35 - 45%Predominantly represents N-H···O hydrogen bonds and weaker C-H···O contacts.
C···H / H···C20 - 30%Relates to van der Waals forces and potential C-H···π interactions.
H···H15 - 25%Represents contacts between hydrogen atoms on the periphery of the molecules.
C···C3 - 7%Indicative of π···π stacking interactions between the aromatic rings.
N···H / H···N2 - 5%Potential weak interactions involving the nitrogen atoms.
Other1 - 3%Includes minor contacts like O···C, N···O, etc.

This analysis would provide a deep understanding of the supramolecular architecture, revealing the key forces that govern the molecular packing and influence the physical properties of this compound in the solid state.

Theoretical Assessment of Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for understanding the chemical reactivity, stability, and electronic properties of a molecule. These descriptors are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, these theoretical parameters would offer insights into its behavior in chemical reactions. The primary global reactivity descriptors include:

Electronegativity (χ): Represents a molecule's ability to attract electrons. It is the negative of the chemical potential (μ). A higher electronegativity value suggests a greater capacity to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO energy gap are generally harder and less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the polarizability and reactivity of a molecule. A softer molecule is typically more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. A high electrophilicity index points to a good electrophile.

The presence of a strong electron-withdrawing nitro group (NO₂) and an electron-donating methoxy group (OCH₃) on the aniline (B41778) ring of this compound will significantly influence its electronic structure and reactivity. The nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor, while the methoxy and amino groups would raise the HOMO energy.

The following table presents a hypothetical but plausible set of values for the global reactivity descriptors of this compound, calculated at a typical DFT level of theory.

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO Energy (EHOMO)--5.85The energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy (ELUMO)--2.40The energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
Energy Gap (ΔE)ELUMO - EHOMO3.45A smaller gap suggests higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO)/24.125Indicates a strong tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/21.725Suggests moderate stability and reactivity.
Chemical Softness (S)1/(2η)0.290The reciprocal of hardness, indicating moderate reactivity.
Electrophilicity Index (ω)μ²/ (2η) = χ²/ (2η)4.94The high value suggests that this compound is a strong electrophile.

These theoretical descriptors would collectively characterize this compound as a molecule with significant electrophilic character, primarily due to the influence of the nitro group. Such computational assessments are invaluable for predicting the molecule's reactivity in various chemical environments and for designing new synthetic pathways.

Chemical Reactivity and Mechanistic Studies

Oxidation Reactions of Related Aromatic Amines by Environmental Oxidants

The oxidation of aromatic amines is a significant transformation pathway in environmental chemistry. Oxidants such as manganese dioxide (MnO₂) and ozone (O₃) are known to react with anilines, leading to a range of products. While direct studies on N-cyclohexyl-2-methoxy-5-nitroaniline are not extensively documented, its reactivity can be inferred from studies on analogous substituted anilines.

The oxidation of primary aromatic amines by manganese dioxide is a well-studied process, often representing a transformation pathway in acidic soil and water environments. osti.govacs.org The reaction rate is highly dependent on the pH and the nature of the substituents on the aromatic ring. osti.gov Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups decrease it. For instance, the reactivity order for para-substituted anilines has been shown to be methoxy (B1213986) > methyl > chloro > carboxy > nitro. osti.gov This suggests that the presence of the strongly deactivating nitro group in this compound would significantly retard the rate of oxidation compared to unsubstituted or methoxy-substituted anilines. The initial step in the oxidation by MnO₂ is believed to be a rate-limiting electron transfer from the aromatic amine to the manganese dioxide surface, forming an aryl amino radical intermediate. acs.org

Ozone is another powerful oxidant that reacts with anilines in aqueous solutions. asianpubs.orgresearchgate.net The reaction can proceed through direct oxidation by ozone molecules or indirect oxidation by radical species. researchgate.net Studies on aniline (B41778) have shown that ozonation can lead to products like nitrobenzene (B124822), azobenzene, and azoxybenzene, and can ultimately result in ring cleavage to form smaller, non-hazardous compounds. asianpubs.org The efficiency of aniline degradation by ozone can be influenced by factors such as pH and the presence of other dissolved species. researchgate.net For this compound, the presence of the electron-donating methoxy and amino groups would likely make the ring susceptible to ozone attack, although the nitro group would exert a deactivating effect.

Table 1: Relative Reactivity of Para-Substituted Anilines in Oxidation by MnO₂

SubstituentRelative Reactivity
-OCH₃Highest
-CH₃High
-ClModerate
-COOHLow
-NO₂Lowest

This table illustrates the general trend of substituent effects on the oxidation rate of anilines, based on findings from related compounds. osti.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by strong electron-withdrawing groups. youtube.comnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For an SNAr reaction to occur, two main conditions must be met: the presence of one or more strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group, and the presence of that leaving group (typically a halide). youtube.com

In the case of this compound, the aromatic ring is strongly activated towards nucleophilic attack by the 5-nitro group. The nitro group is para to the 2-methoxy group and ortho to the 1-amino group. While the cyclohexylamino group is an activating group for electrophilic substitution, in the context of SNAr, the key activator is the nitro group.

The methoxy group at the 2-position could potentially act as a leaving group in an SNAr reaction, although it is generally a poorer leaving group than halides. There are instances where methoxy groups are displaced by strong nucleophiles, especially when the ring is highly activated. nih.gov For example, reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) show that the methoxy group can be displaced. nih.gov Therefore, under forcing conditions with a strong nucleophile, it is conceivable that this compound could undergo substitution at the C-2 position.

Furthermore, the nitro group itself can sometimes be displaced in SNAr reactions, particularly in highly activated systems or during specific reactions like diazo-coupling. researchgate.net

Table 2: Key Requirements for Nucleophilic Aromatic Substitution (SNAr)

RequirementRole in the ReactionRelevance to this compound
Strong Electron-Withdrawing Group Stabilizes the negative charge in the Meisenheimer intermediate.The 5-nitro group strongly activates the ring.
Good Leaving Group A group that can depart with the electron pair from the C-L bond.The 2-methoxy group is a potential, albeit not ideal, leaving group.
Nucleophile The species that attacks the electron-deficient aromatic ring.A variety of strong nucleophiles (e.g., alkoxides, amines) could be employed.

This table summarizes the general principles of SNAr reactions and their application to the target molecule.

Role as a Precursor in Complex Organic Transformations (e.g., Petasis Reaction Derivatives)

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a multicomponent reaction that couples a secondary amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is valued for its ability to create complex molecules in a single step under mild conditions. wikipedia.org

This compound, being a secondary amine, is a potential substrate for the Petasis reaction. The reaction is known to work well with secondary amines, including sterically hindered ones. organic-chemistry.orgrsc.org The mechanism involves the initial formation of an iminium ion from the condensation of the secondary amine and the aldehyde. This electrophilic iminium ion is then attacked by the nucleophilic organoboronate, which is formed from the boronic acid. nih.gov

However, the electronic properties of the substituents on the amine and other reactants can influence the reaction's success. While many secondary amines are suitable, some studies have noted that primary aromatic amines are often unreactive in Petasis reactions. acs.org Furthermore, the presence of a nitro group on the aldehyde component has been shown to inhibit the reaction, likely due to its electron-withdrawing nature, which may affect the stability or reactivity of the intermediates. rsc.org The impact of a nitro group on the amine component, as in this compound, is not as clearly defined in the available literature. It could potentially reduce the nucleophilicity of the amine, thereby slowing the initial condensation step with the aldehyde. Despite this, the general versatility of the Petasis reaction suggests that with appropriate choice of carbonyl and boronic acid partners, this compound could serve as a precursor to novel, highly functionalized amine derivatives.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are scarce. However, general principles from related systems can provide insight.

In nucleophilic aromatic substitution , the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com The kinetics are therefore dependent on the concentration of both the aromatic substrate and the nucleophile. The activation energy for this step is significantly lowered by the presence of strong electron-withdrawing groups like the nitro group, which stabilize the anionic intermediate. nih.gov

The thermodynamics of reactions involving nitroanilines can be complex. For example, the synthesis of o-nitroaniline from o-chloronitrobenzene and ammonia (B1221849) is a highly exothermic process. iokinetic.comresearchgate.net Similarly, the decomposition of nitroanilines can be extremely energetic, posing potential hazards in industrial processes. iokinetic.com Any synthetic manipulation of this compound would require careful consideration of the reaction thermodynamics to ensure safe operation.

Mechanistic Pathways of Functional Group Transformations

The functional groups of this compound can undergo various transformations, each with distinct mechanistic pathways.

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is fundamental in organic synthesis, as it provides a route to a wide range of aniline derivatives. sci-hub.seacs.org The reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl). youtube.com The reduction proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine. This transformation would convert this compound into N¹-cyclohexyl-2-methoxybenzene-1,5-diamine, a potentially useful building block for polymers or heterocyclic compounds.

The methoxy group , being an ether linkage on an aromatic ring, is generally stable. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI). This would lead to the corresponding phenol (B47542) derivative. As mentioned in section 5.2, it could also potentially be displaced via a nucleophilic aromatic substitution mechanism. nih.gov

The cyclohexylamino group can also participate in various reactions. Besides the Petasis reaction, it can be acylated or alkylated. The nitrogen lone pair's delocalization into the aromatic ring reduces its basicity and nucleophilicity compared to a simple dialkylamine, a common feature of aromatic amines. chemistrysteps.com

Finally, the entire molecule can be involved in cyclization reactions. For instance, related N-substituted o-nitroanilines have been shown to undergo cyclization under basic conditions to form benzimidazole (B57391) derivatives. rsc.orgrsc.org It is plausible that under specific conditions, this compound could be a precursor for the synthesis of complex heterocyclic systems.

Structure Property Relationships in N Cyclohexyl 2 Methoxy 5 Nitroaniline Analogues

Correlating Structural Modifications with Electronic Properties

The electronic properties of N-cyclohexyl-2-methoxy-5-nitroaniline analogues are dominated by the interplay between electron-donating groups (EDG) and electron-withdrawing groups (EWG) attached to the aniline (B41778) ring. The methoxy (B1213986) (-OCH₃) group at the 2-position and the N-cyclohexylamino group act as EDGs, increasing electron density on the aromatic ring through resonance and inductive effects. Conversely, the nitro (-NO₂) group at the 5-position is a powerful EWG, delocalizing electron density away from the ring.

The electronic nature of substituents directly impacts the molecule's properties. For example, in the related compound 4-Fluoro-2-Methoxy-5-nitroaniline, the presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate in chemical synthesis. chemicalbook.com The large dipole moment (5.4 D) observed in the parent compound, 2-methoxy-5-nitroaniline (B165355), is a direct consequence of this charge separation and influences its optical and electronic behavior.

Table 1: Effect of Structural Modifications on Electronic Properties of Aniline Analogues

AnalogueModificationExpected Impact on Electron DensityPredicted Change in Dipole Moment
N-cyclohexyl-2-ethoxy-5-nitroaniline-OCH₃ → -OCH₂CH₃Slight increase in electron donationMinor increase
N-cyclohexyl-2-methoxy-5-cyanoaniline-NO₂ → -CNReduced electron withdrawal compared to nitroDecrease
N-methyl-2-methoxy-5-nitroanilineCyclohexyl → MethylReduced steric hindrance, minor change in donationSlight decrease
N-cyclohexyl-2,5-dinitroaniline-OCH₃ → -NO₂Significant decrease in electron densitySignificant change in vector and magnitude

Impact of Substituent Effects on Reactivity (e.g., Hammett Correlations)

The reactivity of the aromatic ring in this compound analogues can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant of a reaction for a substituted derivative to the rate (k₀) of the parent compound through substituent constants (σ) and a reaction constant (ρ). wikipedia.org

The substituent constant, σ, quantifies the electronic effect of a substituent (inductive and resonance) and its position (meta or para) on the ring. libretexts.org

Electron-withdrawing groups , like the nitro group, have positive σ values, indicating they stabilize negative charges and increase the acidity of benzoic acids (the standard for comparison). wikipedia.org

Electron-donating groups , like the methoxy group, have negative σ values. utexas.edu

The reaction constant, ρ, measures the sensitivity of a particular reaction to these substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs, which indicates the buildup of negative charge in the transition state. Conversely, a negative ρ suggests positive charge buildup. wikipedia.org

For the aniline core, the methoxy group (σₚ = -0.27) and the amino group (σₚ = -0.66) are strong electron donors, while the nitro group (σₚ = +0.78) is a very strong electron acceptor. The reactivity at different sites of the molecule—for example, electrophilic substitution on the ring or nucleophilic attack at the carbon bearing the nitro group—will be heavily influenced by the combined electronic effects of these substituents.

Table 2: Hammett Substituent Constants (σ) for Common Groups

SubstituentσmetaσparaElectronic Effect
-NO₂+0.71+0.78Strongly deactivating (withdrawing)
-OCH₃+0.12-0.27Strongly activating (donating)
-NH₂-0.16-0.66Very strongly activating (donating)
-Cl+0.37+0.23Weakly deactivating (withdrawing)
-CN+0.56+0.66Strongly deactivating (withdrawing)

Data represents standard Hammett constants for substituents on a benzene (B151609) ring.

Influence of Cyclohexyl Moiety Conformation on Overall Molecular Geometry and Interactions

The cyclohexyl group attached to the nitrogen atom introduces significant steric bulk and conformational complexity. Unlike a simple methyl or ethyl group, the cyclohexyl ring typically adopts a stable chair conformation. This bulky, non-planar moiety sterically hinders the nitrogen atom, influencing the geometry of the entire molecule.

In the crystal structure of the parent compound, 2-methoxy-5-nitroaniline, the amino group is observed to be pyramidal. researchgate.net For the N-cyclohexyl derivative, this pyramidalization is expected to be more pronounced. Furthermore, the large size of the cyclohexyl group will likely cause a significant twist between the plane of the aniline ring and the C-N-C plane of the secondary amine. This twisting can disrupt the π-orbital overlap between the nitrogen lone pair and the aromatic system, thereby reducing the electron-donating capacity of the amino group compared to a less hindered analogue. viu.ca

The specific orientation of the cyclohexyl ring (axial vs. equatorial attachment to the nitrogen) can also lead to different diastereomers with distinct physical properties and biological activities, as seen in related N-cyclohexyl compounds used as therapeutic agents. nih.gov The conformation of this group is critical in determining how molecules pack in the solid state, affecting intermolecular interactions like hydrogen bonding and π-stacking.

Designing Analogues for Modulated Spectroscopic Responses (e.g., Solvatochromism)

The push-pull electronic structure of this compound makes it a candidate for exhibiting interesting spectroscopic properties, such as solvatochromism—the change in color (and UV-Vis absorption spectrum) with varying solvent polarity. This phenomenon arises because the polarity of the solvent can differentially stabilize the ground state and the more polar excited state of a molecule.

For a push-pull system, the excited state typically has a larger dipole moment due to enhanced intramolecular charge transfer upon photoexcitation. Polar solvents will stabilize this excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum (λmax).

Analogues can be designed to modulate this response:

Increasing Donor/Acceptor Strength: Replacing the methoxy group with a stronger donor (e.g., -N(CH₃)₂) or the nitro group with a stronger acceptor would enhance the ICT character and increase the solvatochromic shift.

Altering Conjugation: Extending the π-system could also lead to significant shifts in absorption spectra.

Studies on the parent compound, 2-methoxy-5-nitroaniline, show concentration-dependent UV-Vis spectra, with solutions shifting from yellow to orange-red at higher concentrations. This is attributed to aggregation-enhanced intermolecular charge transfer. researchgate.net Similar behavior, modulated by the steric bulk of the cyclohexyl group, would be expected in its N-cyclohexyl derivative.

Table 3: Predicted Solvatochromic Shifts for this compound Analogues

Analogueλmax in Hexane (nm)λmax in Ethanol (nm)Predicted Solvatochromic Shift (Δλ)
This compound~375~410Positive
N-cyclohexyl-2-methoxy-5-cyanoaniline~360~385Positive (less pronounced)
N-cyclohexyl-2-dimethylamino-5-nitroaniline~400~450Positive (more pronounced)

Values are hypothetical estimates based on established principles of solvatochromism.

Relationship between Molecular Architecture and Supramolecular Assembly Tendencies

The way individual molecules of this compound organize into larger, ordered structures (supramolecular assemblies) is governed by a balance of intermolecular forces. Key interactions include:

Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor, and the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This allows for the formation of N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of 2-methoxy-5-nitroaniline.

π-π Stacking: The electron-rich aniline ring can engage in π-π stacking interactions with adjacent molecules. In 2-methoxy-5-nitroaniline, this results in an antiparallel stacking arrangement that helps stabilize the crystal lattice.

Van der Waals Forces: The bulky, non-polar cyclohexyl group will primarily interact through weaker van der Waals forces.

The molecular architecture, particularly the presence of the large cyclohexyl group, plays a critical role in the final supramolecular structure. While the hydrogen bonding motif may persist, the steric bulk of the cyclohexyl moiety could significantly disrupt or alter the π-π stacking observed in the parent aniline. It might create channels or voids in the crystal lattice or force a herringbone or other packing arrangement instead of a co-facial π-stack. This interplay between specific, directional hydrogen bonds and the shape-dictated packing of the cyclohexyl groups ultimately determines the solid-state properties of the material.

Advanced Material Applications: Academic Perspectives

Theoretical Exploration of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a variety of phenomena with applications in optical switching, frequency conversion, and data storage. Organic molecules with significant NLO responses are particularly sought after due to their potential for high efficiency and tailorability. The molecular structure of N-cyclohexyl-2-methoxy-5-nitroaniline, which incorporates an electron-donating group (the methoxy-substituted aniline) and an electron-accepting group (the nitro group) connected by a π-conjugated system, is a classic blueprint for a potent NLO chromophore.

Hyperpolarizability Calculations

The NLO response of a molecule is fundamentally determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Theoretical calculations, often employing quantum chemical methods such as Density Functional Theory (DFT), are crucial for predicting the NLO properties of new molecules before their synthesis.

For a molecule like this compound, DFT calculations would typically be performed to optimize the ground state geometry and then to compute the static and dynamic first hyperpolarizabilities. These calculations would provide insight into the magnitude of the NLO response. The choice of functional and basis set in the DFT calculations is critical for obtaining accurate results. For similar donor-acceptor systems, functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable predictions.

Table 1: Hypothetical Calculated First Hyperpolarizability (β) of this compound

Computational MethodBasis SetCalculated β (a.u.)
DFT/B3LYP6-311++G(d,p)Value
DFT/CAM-B3LYP6-311++G(d,p)Value
MP26-31G(d)Value
Note: The values in this table are hypothetical and would need to be determined by specific computational studies.

Relationship between Molecular Structure and NLO Response

The significant NLO response anticipated for this compound is directly attributable to its molecular structure. The key features contributing to its potential NLO activity include:

Intramolecular Charge Transfer (ICT): The presence of the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing nitro group facilitates a significant intramolecular charge transfer upon excitation by an intense light source. This ICT is a primary origin of high hyperpolarizability.

π-Conjugated System: The benzene (B151609) ring acts as a π-conjugated bridge, enabling efficient charge transfer between the donor and acceptor moieties. The extent of this conjugation directly influences the magnitude of the NLO response.

Role of the Cyclohexyl Group: The bulky, non-planar cyclohexyl group attached to the nitrogen atom can influence the solid-state packing of the molecule. This can be advantageous in preventing centrosymmetric alignment in the solid state, a condition that would cancel out the second-order NLO effect.

Integration into Fluorescent Dye Systems (Theoretical Framework)

The same electronic properties that suggest NLO activity also indicate potential for use in fluorescent dye systems. The intramolecular charge transfer character of this compound could lead to interesting photophysical properties, such as a large Stokes shift and sensitivity of the emission spectrum to the local environment (solvatochromism).

The theoretical framework for its integration into fluorescent dye systems would involve:

Computational Modeling of Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed to predict the absorption and emission spectra of the molecule. These calculations would help in understanding the nature of the electronic transitions (e.g., n→π* or π→π*) and their corresponding energies.

Analysis of Frontier Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the charge transfer characteristics. For an effective fluorescent dye, a significant spatial separation of the HOMO and LUMO is often desirable.

Quantum Yield Prediction: While challenging, theoretical approaches can provide qualitative estimates of the fluorescence quantum yield by considering the relative energies of the excited states and the potential for non-radiative decay pathways.

Role as Monomers or Components in Polymer Chemistry and Functional Materials (Hypothetical Scenarios)

The presence of a reactive amine group in this compound opens up hypothetical avenues for its use as a monomer in polymer synthesis. By incorporating this chromophore into a polymer backbone or as a pendant group, it would be possible to create functional materials with tailored optical or electronic properties.

Hypothetical scenarios include:

Polyimides and Polyamides: The amine functionality could be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The resulting polymers would have the NLO-active nitroaniline moiety integrated into the polymer chain, potentially leading to materials with high thermal stability and a macroscopic NLO response.

Epoxy Resins: The amine group could also act as a curing agent for epoxy resins. The resulting cross-linked polymer network would encapsulate the NLO chromophore, providing a robust and processable NLO material.

Grafting onto Existing Polymers: this compound could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group). This functionalized monomer could then be grafted onto existing polymer backbones, allowing for the precise control of the chromophore loading.

Computational Design of Advanced Materials Based on this compound Scaffold

The this compound molecule can serve as a fundamental building block or "scaffold" for the computational design of new, more complex advanced materials. By systematically modifying its structure in silico, researchers can explore a vast chemical space to identify derivatives with optimized properties.

This computational design process would typically involve:

Structure-Property Relationship Studies: A library of virtual derivatives would be created by modifying the donor, acceptor, and π-bridge of the scaffold. For example, the methoxy group could be replaced with other electron-donating groups, the nitro group with stronger acceptors, and the benzene ring with other aromatic or heteroaromatic systems.

High-Throughput Screening: The NLO properties, fluorescence characteristics, and other relevant parameters of each derivative in the virtual library would be calculated using high-throughput computational methods. This would allow for the rapid identification of promising candidates.

Multiscale Modeling: For the most promising candidates, multiscale modeling approaches could be used to predict their properties in the solid state or in a polymer matrix. This would involve combining quantum mechanical calculations on the single molecule with classical molecular dynamics simulations of the bulk material.

Through such a computational design loop, it is theoretically possible to tailor the properties of materials based on the this compound scaffold for specific applications in fields ranging from telecommunications to sensing.

Concluding Remarks and Future Research Directions

Synthesis of Novel Heteroatom-Containing Analogues

The introduction of additional heteroatoms into the N-cyclohexyl-2-methoxy-5-nitroaniline framework presents a significant opportunity for creating novel molecular architectures with potentially unique properties. Future research could focus on incorporating elements like sulfur, phosphorus, or silicon, or by constructing heterocyclic systems fused to the aniline (B41778) ring.

For instance, the amine functionality is a prime site for derivatization. Reactions leading to the formation of sulfonamides, phosphoramidates, or even N-silyl derivatives could be explored. Moreover, the aromatic ring itself is amenable to further substitution, where halogens could be introduced and subsequently used as handles for cross-coupling reactions to build more complex heterocyclic systems, such as triazoles. researchgate.net The synthesis of such analogues can be guided by established methods for the functionalization of anilines, including oxidative reactions that can yield a variety of derivatives. mdpi.com

A potential synthetic pathway could involve the derivatization of the parent aniline followed by cyclization reactions to form fused ring systems. The exploration of these synthetic routes could lead to compounds with altered electronic, steric, and hydrogen-bonding capabilities.

In-Depth Mechanistic Studies of Select Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the cyclohexyl, methoxy (B1213986), and nitro groups can significantly influence reaction pathways. Future work should prioritize detailed mechanistic investigations of key reactions.

For example, the nitration of the parent 2-methoxyaniline to introduce the nitro group at the 5-position follows the principles of electrophilic aromatic substitution, where the activating amino group's influence can be modulated by acetylation to ensure regioselectivity. libretexts.orgchegg.com A detailed kinetic and computational study of this reaction for the N-cyclohexyl derivative would provide valuable insights.

Furthermore, reactions involving the nitro group, such as its reduction to an amine, are of great importance. The reduction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, and the mechanism can be influenced by the choice of reducing agent and reaction conditions. mdpi.comstackexchange.com Similarly, nucleophilic aromatic substitution reactions, though less common for such electron-rich rings, could be explored under specific conditions. Understanding these mechanisms would allow for precise control over the synthesis of a wide array of derivatives. stackexchange.com

Development of Advanced Computational Models for Property Prediction

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, developing advanced computational models could accelerate the discovery of new applications. Density Functional Theory (DFT) calculations have proven effective for studying related nitroaniline derivatives. acs.orgresearchgate.net

Future computational studies could focus on:

Molecular Geometry and Electronic Structure: Using DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G**) to determine the optimized geometry, atomic charges, and frontier molecular orbital (HOMO-LUMO) energies. researchgate.net These calculations can elucidate the intramolecular interactions between the substituent groups. acs.orgresearchgate.net

Solvatochromism and Spectroscopic Properties: Investigating the effect of different solvents on the electronic absorption spectra using Time-Dependent DFT (TD-DFT) or other advanced methods like the algebraic diagrammatic construction (ADC). chemrxiv.orghuji.ac.il This can predict how the compound will behave in various chemical environments.

Dimerization and Intermolecular Interactions: Modeling the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the compound's solid-state packing and self-assembly behavior. acs.orgresearchgate.net Van der Waals corrected DFT would be particularly useful here. acs.org

These predictive models would provide a theoretical foundation for understanding the structure-property relationships of this compound and its potential derivatives, saving significant experimental time and resources.

Computational MethodApplication for this compoundRelevant Findings in Analogues
Density Functional Theory (DFT) Prediction of optimized geometry, electronic properties (HOMO-LUMO gap), and reaction energetics. researchgate.netUsed to compare intra- and intermolecular weak interactions in o- and p-nitroaniline derivatives. acs.orgresearchgate.net
Time-Dependent DFT (TD-DFT) Calculation of UV-Vis absorption spectra and investigation of intramolecular charge transfer (ICT) effects. chemrxiv.orgShowed a redshift in absorption bands with increasing solvent polarity for p-nitroaniline. chemrxiv.org
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts in the solid state.Aided in understanding the role of hydrogen bonding and aromatic interactions in the crystal packing of nitroanilines. acs.orgresearchgate.net

Exploration of this compound in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on chemistry "beyond the molecule," is a promising area for the application of this compound. The compound's structure contains key features for forming well-defined, non-covalent assemblies. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and nitro groups can act as hydrogen bond acceptors. researchgate.netsci-hub.se

Future research directions include:

Self-Assembly Studies: Investigating the spontaneous organization of the molecule in solution and in the solid state to form supramolecular structures like tapes, sheets, or rosettes. sci-hub.sechemicalpapers.com The formation of such structures is often driven by a combination of hydrogen bonding and π-π stacking interactions. researchgate.net

Host-Guest Chemistry: Using the molecule as a building block for larger macrocyclic hosts capable of recognizing and binding specific guest molecules. The design of such hosts is a central theme in modern supramolecular chemistry. beilstein-journals.org

Functional Materials: Exploring the potential of its self-assembled structures in areas like molecular electronics or as components of supramolecular polymers. chemicalpapers.comresearchgate.net The charge-transfer characteristics implied by the donor-acceptor substituents could be harnessed in such materials.

The ability of aniline derivatives to form ordered structures makes them attractive candidates for crystal engineering and the development of materials with tailored properties. researchgate.netsci-hub.se

Potential for Derivatization in Combinatorial Library Synthesis for Academic Screening

This compound is a valuable scaffold for the synthesis of chemical libraries for academic screening purposes. Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which can then be tested for various biological or material properties. Aniline derivatives are frequently used as versatile building blocks in such synthetic endeavors. researchgate.netumich.edu

The reactive sites on this compound—the amine, the aromatic ring, and the nitro group (after reduction)—provide multiple points for diversification.

The secondary amine can be acylated, alkylated, or used in condensation reactions to attach a wide variety of side chains. researchgate.net

The aromatic ring can undergo further electrophilic substitution or, if halogenated, participate in transition-metal-catalyzed cross-coupling reactions.

Reduction of the nitro group to an amine would yield a diamino derivative, a bifunctional building block that can be used to construct oligomers or polymers. renyi.hunih.gov

The creation of a library based on this scaffold could uncover new compounds with interesting activities. The use of modern, efficient synthetic methods, such as those compatible with DNA-encoded library (DEL) technology, could further enhance the utility of this building block in discovery research. nih.gov

Functional GroupPotential Derivatization ReactionPurpose in Library Synthesis
Amine (-NH-) Acylation, Alkylation, Reductive AminationIntroduce diverse side chains for structure-activity relationship (SAR) studies. researchgate.net
Aromatic Ring Halogenation, Cross-CouplingCreate more complex molecular frameworks.
Nitro (-NO2) Reduction to Amine (-NH2)Generate a bifunctional building block for oligomer synthesis. renyi.hu

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of N-cyclohexyl-2-methoxy-5-nitroaniline to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating substituent effects on reactivity. For example, replacing fluorobenzyl groups with cyclohexyl groups (as seen in structural analogs) reduces steric hindrance, facilitating nucleophilic substitution reactions. Use controlled temperature (40–60°C) and polar aprotic solvents (e.g., DMF) to enhance intermediate stability. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, methoxy at δ 3.8–4.0 ppm) .
  • HPLC-MS : Assess purity (>98%) and detect nitro group decomposition byproducts (e.g., m/z 247.1 for [M+H]+) .
  • FT-IR : Verify nitro group stretching vibrations (1520–1350 cm⁻¹) and methoxy C-O bonds (1250–1150 cm⁻¹) .

Q. What standard bioassays are used to evaluate MAO inhibition activity in this compound?

  • Methodological Answer : Perform in vitro MAO-A/MAO-B inhibition assays using human recombinant enzymes. Prepare substrate (kynuramine) and measure fluorescence (λex 310 nm, λem 400 nm) to quantify inhibitory activity (IC₅₀). Include positive controls (e.g., clorgyline for MAO-A) and validate results via Lineweaver-Burk plots to determine inhibition kinetics (competitive vs. non-competitive) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. fluorobenzyl substituents) influence MAO inhibition selectivity?

  • Methodological Answer : Conduct comparative molecular docking studies using MAO-A (PDB ID 2Z5X) and MAO-B (PDB ID 2V5Z) crystal structures. Cyclohexyl groups enhance hydrophobic interactions with MAO-B’s larger active site, while fluorobenzyl groups may favor MAO-A via π-π stacking. Validate predictions with site-directed mutagenesis (e.g., Tyr435Ala in MAO-B) and surface plasmon resonance (SPR) to measure binding affinities .

Q. How can researchers resolve contradictory data between in vitro and in vivo bioactivity studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance due to nitro group reduction.
  • Metabolite Identification : Use LC-QTOF-MS to detect active metabolites (e.g., amine derivatives via nitroreductase activity).
  • Blood-Brain Barrier Penetration : Apply PAMPA-BBB assays to confirm CNS accessibility, critical for MAO inhibitor efficacy .

Q. What computational strategies are effective in predicting the compound’s toxicity profile?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (risk of DNA adduct formation).
  • QSAR Models : Train models using ToxCast data to predict hepatotoxicity (e.g., structural alerts for nitroaromatic compounds).
  • Molecular Dynamics (MD) Simulations : Evaluate binding to off-target proteins (e.g., CYP450 enzymes) to anticipate drug-drug interactions .

Q. How can researchers address discrepancies in reported MAO inhibition IC₅₀ values across studies?

  • Methodological Answer : Standardize assay conditions:

  • Enzyme Source : Use consistent recombinant isoforms (e.g., MAO-B from Sigma-Aldrich vs. Thermo Fisher).
  • Substrate Concentration : Maintain saturating levels (≥10× Km) to avoid artifactually low IC₅₀.
  • Data Normalization : Include reference inhibitors in each run and report % inhibition at fixed concentrations (e.g., 10 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.